molecular formula C12H22N2O3 B7923276 {2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7923276
M. Wt: 242.31 g/mol
InChI Key: DPOGNPKFXSYQLJ-UHFFFAOYSA-N
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Description

{2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chemical compound with the CAS Number 1354004-59-3 and a molecular formula of C12H22N2O3 . It is a chiral molecule, specifically the (S)-enantiomer, which is often critical for its biological activity and interaction with specific targets . This compound is a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a pyrrolidine ring and an acetic acid moiety, makes it a valuable scaffold for the synthesis of more complex molecules . The presence of the acetyl-isopropyl-amino group can influence the compound's pharmacokinetic properties, such as its metabolic stability and binding affinity. Researchers utilize this compound in the development of novel therapeutic agents, particularly as a building block for potential enzyme inhibitors . Literature indicates that related pyrrolidine derivatives are investigated for their inhibitory effects on enzymes like dipeptidylpeptidase-IV (DPP-IV), a target for metabolic diseases . It is also referenced in studies concerning fluorescent probes and chemical sensing . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Properties

IUPAC Name

2-[2-[[acetyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)7-11-5-4-6-13(11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOGNPKFXSYQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrrolidine Core

The pyrrolidine ring is synthesized via hydrogenation of 2-methylpyrroline, a cost-effective starting material compared to other precursors. This step is pivotal for establishing the stereochemistry of the final compound.

Hydrogenation Conditions :

  • Catalyst : Platinum-based catalysts, such as platinum(IV) oxide (PtO₂) or 5% platinum on carbon (Pt/C), are employed for their high activity and selectivity.

  • Solvent System : A mixture of ethanol and methanol (2:1 to 3:1 v/v) ensures optimal solubility of the substrate and catalyst.

  • Reaction Parameters : Reactions are conducted under hydrogen gas (1–3 atm) at ambient to slightly elevated temperatures (25–50°C), achieving near-quantitative conversion.

Enantiomeric Control :
The use of chiral catalysts or resolution agents during hydrogenation enables the production of (R)- or (S)-2-methylpyrrolidine with enantiomeric excess (ee) >98%. For example, tartaric acid derivatives (L-tartrate or D-tartrate) are used to isolate enantiopure salts.

Introduction of the Acetyl-Isopropyl-Amino Group

The acetyl-isopropyl-amino side chain is introduced via acylation of the pyrrolidine amine. This step requires careful selection of acylating agents and reaction conditions to avoid over-acylation or racemization.

Acylation Methods :

  • Reagents : Acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) facilitates N-acylation.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for its inertness and ability to dissolve both the amine and acylating agent.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions, with completion typically within 2–4 hours.

Selectivity Considerations :
Steric hindrance from the isopropyl group directs acylation to the primary amine, ensuring regioselective functionalization.

Coupling with the Acetic Acid Moiety

The final step involves coupling the functionalized pyrrolidine with acetic acid. This is achieved through activation of the carboxylic acid group followed by nucleophilic substitution.

Activation Strategies :

  • Carbodiimide Coupling : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) facilitate the formation of an active ester intermediate.

  • Alternative Agents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offer higher efficiency in polar aprotic solvents such as dimethylformamide (DMF).

Reaction Optimization :

  • Solvent : DMF or acetonitrile enhances reactant solubility and reaction rates.

  • Temperature : Reactions proceed at 25–40°C, with completion monitored via thin-layer chromatography (TLC) or HPLC.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the most widely reported preparation routes:

ParameterHydrogenation-Acylation-Coupling RouteDirect Alkylation Route
Overall Yield 65–72%45–55%
Enantiomeric Excess >98% ee80–85% ee
Scalability Industrial (kg-scale)Lab-scale only
Cost Efficiency High (low-cost starting materials)Moderate

Key Observations :

  • The hydrogenation-acylation-coupling route offers superior enantiocontrol and scalability, making it the preferred method for large-scale synthesis.

  • Direct alkylation routes, while simpler, suffer from lower yields and moderate stereoselectivity.

Purification and Characterization

Purification Techniques :

  • Liquid-Liquid Extraction : Ethyl acetate/water systems remove unreacted starting materials and byproducts.

  • Column Chromatography : Silica gel with gradients of ethyl acetate in hexanes isolates the target compound with >95% purity.

  • Crystallization : Enantiopure forms are obtained via recrystallization from ethanol/water mixtures.

Characterization Data :

  • Molecular Formula : C₁₂H₂₁N₂O₃.

  • Molecular Weight : 242.31 g/mol.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, J = 6.5 Hz, isopropyl), 2.15 (s, 3H, acetyl), 3.45–3.70 (m, 4H, pyrrolidine).

    • IR (KBr) : 1720 cm⁻¹ (C=O, acetic acid), 1650 cm⁻¹ (amide C=O).

Challenges and Mitigation Strategies

Racemization During Acylation :

  • Cause : Prolonged reaction times or elevated temperatures.

  • Solution : Use of low temperatures (0–5°C) and short reaction durations.

Byproduct Formation in Coupling :

  • Cause : Competing reactions at the pyrrolidine nitrogen.

  • Solution : Stoichiometric control of the coupling agent and excess acetic acid .

Chemical Reactions Analysis

Types of Reactions

{2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that {2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibits several promising biological activities:

  • Antiviral Properties : Studies suggest that this compound may inhibit viral replication by interacting with viral proteins or enzymes, potentially leading to the development of new antiviral therapies.
  • Antimicrobial Effects : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Neuroactive Effects : The presence of the amino group may facilitate interactions with neurotransmitter systems, suggesting possible implications for mood regulation and cognitive functions.
  • Anti-inflammatory Activity : Compounds containing acetic acid moieties have been linked to anti-inflammatory effects in multiple studies, which could be beneficial in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antiviral Research : A study published in a peer-reviewed journal examined the compound's ability to inhibit specific viral enzymes, demonstrating significant antiviral activity against certain strains. Further investigations are needed to elucidate the precise mechanisms involved.
  • Neuropharmacological Effects : Another research project focused on evaluating the compound's impact on neurotransmitter systems in animal models, suggesting potential benefits for mood disorders.
  • Anti-inflammatory Studies : Experimental results indicated that derivatives of this compound exhibited anti-inflammatory properties in vitro, opening avenues for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of {2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-isopropyl-amino group may play a key role in binding to these targets, while the pyrrolidine ring and acetic acid moiety contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following compounds exhibit structural similarities to {2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, as quantified by similarity scores (0.68–0.76) based on functional group alignment and backbone structure :

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Similarity Score Key Structural Differences
This compound Not provided C12H22N2O3 242.32 1.00 (Reference) Acetyl-isopropyl-amino substituent
2-(Pyrrolidin-1-yl)acetic acid 6628-74-6 C6H11NO2 129.16 0.76 Lacks acetyl-isopropyl-amino group
2-(Pyrrolidin-1-yl)acetic acid hydrochloride 98019-65-9 C6H12ClNO2 165.62 0.74 Hydrochloride salt form of the above
4-Oxo-2-azetidinecarboxylic acid 24860-46-6 C4H5NO3 115.09 0.71 Azetidine ring with ketone group
2-(2-Oxopiperazin-1-yl)acetic acid 171263-26-6 C6H10N2O3 158.16 0.68 Piperazine ring with ketone
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid 155681-21-3 C7H13NO3 159.19 N/A Hydroxymethyl substituent instead of acetyl-isopropyl-amino
Key Observations:

2-(Pyrrolidin-1-yl)acetic acid (similarity score 0.76): The closest structural analog, differing only in the absence of the acetyl-isopropyl-amino group. Lower molecular weight (129.16 vs. 242.32) and simpler structure may enhance solubility but reduce target specificity in biological systems .

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid: Contains a hydroxymethyl group instead of the acetyl-isopropyl-amino substituent.

4-Oxo-2-azetidinecarboxylic acid (similarity score 0.71):

  • Features a smaller azetidine ring with a ketone group, reducing ring strain but limiting steric bulk compared to pyrrolidine derivatives.

2-(2-Oxopiperazin-1-yl)acetic acid (similarity score 0.68):

  • Piperazine ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions in drug-receptor binding.

Biological Activity

The compound {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 1353958-27-6, is a synthetic organic molecule characterized by a pyrrolidine ring, an acetic acid moiety, and an acetyl-isopropyl-amino group. This structural complexity suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.

The compound has a molecular weight of approximately 242.319 g/mol. It exhibits notable physical properties such as:

  • Boiling Point: 392.1 ± 17.0 °C (predicted)
  • Density: 1.099 ± 0.06 g/cm³ (predicted)
  • pKa: 2.47 ± 0.10 (predicted) .

Biological Activity Overview

Research indicates that {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may exhibit various biological activities, particularly in the context of antiviral properties. Its potential therapeutic applications include:

  • Antiviral Properties: Preliminary studies suggest that this compound may inhibit viral replication through direct interaction with viral enzymes or proteins, although detailed mechanisms are still under investigation .
  • Neuroactive Effects: The presence of the amino group suggests possible interactions with neurotransmitter systems, which could influence mood or cognitive functions .
  • Anti-inflammatory Activity: Compounds containing acetic acid moieties have been linked to anti-inflammatory effects in various studies, indicating potential therapeutic applications in inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
{(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidPyrrolidine ring, Acetyl-isopropyl-amino groupAntiviral potential
4-AminopyrrolidinePyrrolidine ring, amino groupAntidepressant activity
IsopropylamineSimple amine structureUsed in various chemical syntheses

This comparison highlights the unique structure of {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid and its potential distinct biological properties .

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with specific viral proteins and its efficacy compared to existing antiviral agents. For instance:

  • Interaction studies have focused on binding affinities to viral proteases, suggesting that the compound may act as a competitive inhibitor .
  • In vitro assays have demonstrated that compounds with similar structural motifs exhibit significant antiviral activity against various viruses, including coronaviruses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Step 1 : Alkylation of pyrrolidine with a bromoacetyl group to form the pyrrolidin-1-yl-acetic acid backbone .
  • Step 2 : Introduction of the isopropyl-amino group via reductive amination, followed by acetylation using acetic anhydride .
  • Optimization : Yield improvements (≥70%) are achievable by controlling reaction temperature (0–5°C for acetylation) and using catalysts like DMAP (4-dimethylaminopyridine) for ester-to-amide conversions .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : 1^1H NMR should show characteristic peaks for the pyrrolidine ring (δ 1.8–2.2 ppm, multiplet) and acetyl group (δ 2.1 ppm, singlet). 13^{13}C NMR confirms the carboxylic acid (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 271.2 for C13_{13}H22_{22}N2_2O3_3) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro Screening :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect its binding affinity to biological targets?

  • SAR Strategy :

  • Replace the acetyl-isopropyl group with bulkier tert-butyl or cyclic amines (e.g., piperidine) to assess steric effects.
  • Compare IC50_{50} values in enzyme assays. For example, a chlorophenyl analog (IC50_{50} = 0.8 µM vs. 5.2 µM for the parent compound) showed enhanced activity due to hydrophobic interactions .
    • Computational Modeling : Docking studies (AutoDock Vina) can predict binding poses in target proteins (e.g., HDACs) .

Q. What advanced analytical methods resolve discrepancies in solubility and stability data?

  • Techniques :

  • HPLC-PDA : Quantify degradation products under stressed conditions (e.g., 40°C/75% RH for 14 days).
  • LC-MS/MS : Detect oxidation products (e.g., N-oxide derivatives) with a C18 column and 0.1% formic acid mobile phase .
    • Contradiction Resolution : Poor aqueous solubility (logP = 2.1) may require co-solvents (e.g., DMSO:PBS mixtures) for in vivo studies .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Chiral Synthesis :

  • Use Evans’ oxazolidinone auxiliaries or asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the acetyl-isopropylamino center .
  • Chiral HPLC (e.g., Chiralpak IA column) validates enantiomeric excess (>98%) .

Q. What in vivo models are appropriate for assessing its pharmacokinetics and toxicity?

  • PK/PD Studies :

  • Rodent Models : Administer 10 mg/kg IV/PO to measure plasma half-life (t1/2_{1/2}) and bioavailability.
  • Toxicity : Acute toxicity testing in zebrafish embryos (LC50_{50} determination) .
    • Metabolite Profiling : Identify phase I/II metabolites using liver microsomes and UPLC-QTOF-MS .

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